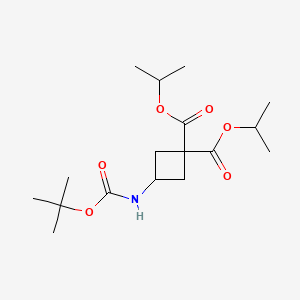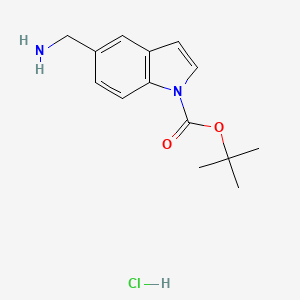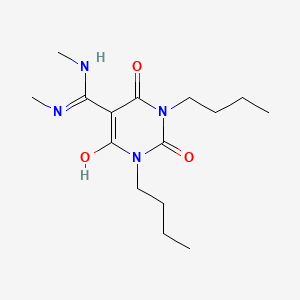
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO5 . It is also known by other names such as “4’-Hydroxy-3’-methoxy-5’-nitroacetophenone” and "Ethanone, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure details are not provided in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is 211.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 211.04807239 g/mol . The topological polar surface area is 92.4 Ų .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity in Kinase Signaling
This compound has been identified as a β-Nitrostyrene derivative with inhibitory activity against Src and/or Syk kinase. These kinases play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications, particularly in cancer research where abnormal kinase activity is often observed .
Antibacterial Activity
The same β-Nitrostyrene derivative also exhibits antibacterial activity. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance .
Anti-inflammatory Potential
Derivatives of this compound have shown to suppress LPS-induced NO generation in vitro, indicating possible anti-inflammatory properties. This could lead to the development of new anti-inflammatory lead compounds .
Synthesis of Cytotoxic Derivatives
There is potential for synthesizing cytotoxic β-nitrostyrene derivatives from this compound. These derivatives could be explored for their anticancer properties, contributing to the field of chemotherapeutic drug development .
Spectral Analysis Applications
The compound’s spectral properties, such as FTIR and Raman spectra, can be analyzed for various research applications, including material science and chemical identification .
Synthesis of Chalcone Derivatives
It can be used in the practical synthesis of novel chalcone derivatives through acid-catalyzed condensation reactions. These derivatives have diverse biological activities and could serve as a basis for further pharmaceutical research .
Mast Cells Stabilization
Tetrahydro β-carboline derivatives synthesized from this compound have shown properties that stabilize mast cells. This application could be significant in researching treatments for allergic reactions and other conditions involving mast cell degranulation .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, and P501, advising on measures to take to prevent exposure and manage potential incidents .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXLWJRXFETOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733707 |
Source


|
| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | |
CAS RN |
1260785-45-2 |
Source


|
| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)


![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)


![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)


![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)